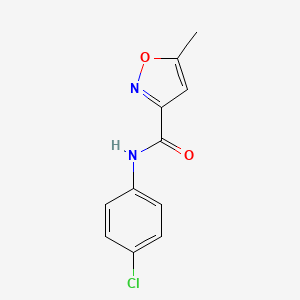

N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

CAS No.:

Cat. No.: VC10358902

Molecular Formula: C11H9ClN2O2

Molecular Weight: 236.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClN2O2 |

|---|---|

| Molecular Weight | 236.65 g/mol |

| IUPAC Name | N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C11H9ClN2O2/c1-7-6-10(14-16-7)11(15)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15) |

| Standard InChI Key | JNEIYMFQMVIDNT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)Cl |

| Canonical SMILES | CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide (molecular formula: , molecular weight: 236.65 g/mol) features a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide-linked 4-chlorophenyl group at position 3. The compound’s stereochemistry is achiral, as confirmed by its InChIKey (JNEIYMFQMVIDNT-UHFFFAOYSA-N). Key physicochemical parameters include a polar surface area of 46.18 Ų and a logP value of 2.45, suggesting moderate lipophilicity .

Table 1: Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.65 g/mol |

| IUPAC Name | N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide |

| SMILES | CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)Cl |

| logP | 2.45 |

| Polar Surface Area | 46.18 Ų |

The compound’s crystal packing and intermolecular interactions remain uncharacterized, though analogous structures, such as 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, exhibit C–H∙∙∙N and π–π stacking interactions . Such interactions likely influence solubility and stability, critical for pharmacological applications.

Chemical Reactivity and Derivative Formation

The compound’s reactivity is governed by its oxazole ring and carboxamide functional group. The oxazole ring participates in electrophilic substitution reactions, while the carboxamide group undergoes hydrolysis or nucleophilic substitution under acidic or basic conditions. For instance, alkaline hydrolysis of the oxazole ring could yield α-ketoamide derivatives, though specific studies on this transformation are lacking.

Comparative analysis with N-[(4-chlorophenyl)methyl]-5-(3-methylphenyl)-1,2-oxazole-3-carboxamide (molecular weight: 326.78 g/mol) reveals that additional substituents, such as the benzyl group, significantly alter logP values (4.45 vs. 2.45) and hydrogen-bonding capacity . These modifications impact bioavailability and metabolic stability, underscoring the structure-activity relationship (SAR) within this chemical class.

Comparative Analysis with Structural Analogues

The pharmacological profile of N-(4-chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide can be contextualized by comparing it to three analogues:

-

N-[(4-Chlorophenyl)methyl]-5-(3-methylphenyl)-1,2-oxazole-3-carboxamide: This derivative’s benzyl substituent increases molecular weight (326.78 g/mol) and logP (4.45), enhancing lipophilicity but reducing aqueous solubility .

-

N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: The triazole ring introduces additional hydrogen-bonding sites, improving target affinity .

-

N-(4-Chlorophenyl)-5-ethyl-N-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Ethyl and phenyl substitutions confer steric bulk, potentially mitigating metabolic degradation .

These comparisons underscore the versatility of the oxazole-carboxamide scaffold in drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume